3,4-Dichlorobenzoic acid
Overview
Description
3,4-Dichlorobenzoic acid is an organic compound with the molecular formula C7H4Cl2O2. It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
It has been used as an internal standard during the multiresidue analysis of pharmaceuticals and personal care products .
Mode of Action
It is known to be employed as an internal standard in multiresidue analysis of pharmaceuticals and personal care products
Biochemical Pathways
It has been used to study the metabolic fate of 4-chloro-3,5-dinitrobenzoic acid . Benzoate-1,2-dioxygenase catalyzes the conversion of 3,4-Dichlorobenzoic acid into 3-chlorocatechol or 4-chlorocatechol .
Pharmacokinetics
It is known to be used in the study of the metabolic fate of other compounds .
Result of Action
It is known to be used as an internal standard in multiresidue analysis of pharmaceuticals and personal care products
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,4-Dichlorobenzoic acid are not fully understood. It is known that this compound can interact with various enzymes and proteins. For instance, it has been used in the study of the metabolic fate of 4-chloro-3,5-dinitrobenzoic acid
Cellular Effects
It has been reported that chlorobenzoic acids, including this compound, can inhibit the growth and degradation potentials of certain microorganisms
Molecular Mechanism
It is known that this compound can interact with various biomolecules, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound can be used as an internal standard in multiresidue analysis of pharmaceuticals and personal care products
Metabolic Pathways
It is known that this compound can be used to study the metabolic fate of 4-chloro-3,5-dinitrobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichlorobenzoic acid can be synthesized through several methods. One common method involves the chlorination of benzoic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 60-80°C to ensure the selective chlorination at the 3rd and 4th positions .
Another method involves the oxidation of 3,4-dichlorotoluene using potassium permanganate or other strong oxidizing agents. The reaction is carried out in an aqueous medium under reflux conditions .
Industrial Production Methods
In industrial settings, this compound is often produced by the chlorination of benzoic acid using chlorine gas and a catalyst. The process is optimized for large-scale production by controlling the reaction temperature and chlorine gas flow rate to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form more complex derivatives.
Common Reagents and Conditions
Sodium Hydroxide: Used in substitution reactions to replace chlorine atoms with hydroxyl groups.
Lithium Aluminum Hydride: Used in reduction reactions to convert the carboxylic acid group to an alcohol.
Potassium Permanganate: Used in oxidation reactions to further oxidize the compound.
Major Products Formed
3,4-Dihydroxybenzoic Acid: Formed through substitution reactions with sodium hydroxide.
3,4-Dichlorobenzyl Alcohol: Formed through reduction reactions with lithium aluminum hydride.
Scientific Research Applications
3,4-Dichlorobenzoic acid has several scientific research applications:
Comparison with Similar Compounds
3,4-Dichlorobenzoic acid can be compared with other chlorobenzoic acids, such as:
- 2,4-Dichlorobenzoic Acid
- 2,5-Dichlorobenzoic Acid
- 3,5-Dichlorobenzoic Acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, its herbicidal activity is more pronounced compared to other dichlorobenzoic acids, making it a valuable compound in agricultural applications .
Properties
IUPAC Name |
3,4-dichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHHJAOJUJHJKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9024980 | |
Record name | 3,4-Dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9024980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51-44-5 | |
Record name | 3,4-Dichlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DICHLOROBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34414 | |
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Record name | 3,4-DICHLOROBENZOIC ACID | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17583 | |
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Record name | Benzoic acid, 3,4-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,4-Dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9024980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.091 | |
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Record name | 3,4-DICHLOROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS4ZR9BXWX | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,4-dichlorobenzoic acid?
A1: this compound has a molecular formula of C7H4Cl2O2 and a molecular weight of 191.01 g/mol. []
Q2: Are there any spectroscopic techniques used to characterize this compound?
A2: Yes, researchers have employed various spectroscopic methods for characterization, including Infrared (IR) spectroscopy, 1H-NMR, 13C-NMR, and mass spectrometry (MS). [, , , , , ]
Q3: What is the crystal structure of this compound chloride?
A3: this compound chloride crystallizes in a monoclinic system with the space group P21/c. Its unit cell dimensions are a = 12.0518(15) Å, b = 9.7403(11) Å, c = 6.9562(9) Å, and β = 99.047(4)°. []
Q4: What is the solubility behavior of this compound?
A4: The solubility of this compound has been experimentally determined in various solvents, including water, ethanol, methyl butyrate, alkyl acetates, alkoxyalcohols, ethers, and binary aqueous-ethanol mixtures. [, , , , , , ]
Q5: Can the solubility of this compound be predicted?
A5: Yes, the Abraham solvation parameter model has been successfully employed to correlate and predict the solubility of this compound in different solvent systems. [, , , , , , ]
Q6: Can this compound be degraded by microorganisms?
A6: Yes, several bacterial species, including Corynebacterium jeikeium, Edwardsiella tarda, Enterobacter aerogenes, and Aeromonas hydrophila, have been shown to degrade this compound. [, , , , ] These bacteria can utilize the compound as a sole carbon and energy source. [, , ]
Q7: What factors influence the biodegradation of this compound?
A7: Factors such as substrate concentration, temperature, pH, agitation rate, carbon starvation, carbon adaptation, and the presence of specific carbon and nitrogen sources can significantly impact the biodegradation rate. [, , ]
Q8: What happens to this compound in composting and soil environments?
A8: Studies have shown that this compound can be generated during sludge composting, potentially from the hydrolysis of alkali-hydrolyzable conjugates present in raw sludge. [] The degradation rate of this compound varies depending on the soil type, with faster degradation observed in regosol compared to andosol. []
Q9: What is the metabolic fate of this compound in rats?
A9: In rats, this compound is primarily metabolized into a taurine conjugate, a unique observation considering that rats typically utilize glycine for amino acid conjugation reactions. []
Q10: How is this compound utilized in the pharmaceutical field?
A10: this compound serves as a key starting material in the synthesis of various pharmaceutical compounds, including novel 1,3,4-oxadiazole-2-one derivatives, which have shown promising antifungal activities. []
Q11: Does this compound play a role in material science?
A11: Yes, it has been used as a co-former in the development of co-crystals with theophylline. These co-crystals exhibit interesting mechanical properties, with 2D structures showing shearing behavior and 3D structures exhibiting brittleness. [] This highlights the potential of this compound in tuning the mechanical behavior of materials.
Q12: Can this compound be used in agricultural applications?
A12: While this compound itself hasn't been widely used in agriculture, its n-alkyl esters have been studied for their plant growth inhibition properties. [] Research suggests that the shorter chain esters are more effective due to their higher penetration rates into plant tissues. []
Q13: Are there any enzymatic applications of this compound?
A13: Research has focused on engineering the enzyme 4-chlorobenzoate:coenzyme A ligase (CBL) to accept this compound as a substrate. [] This is particularly relevant for bioremediation applications, where the ligase could potentially be used to degrade chlorinated benzoic acids, byproducts of PCB and DDT breakdown. []
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